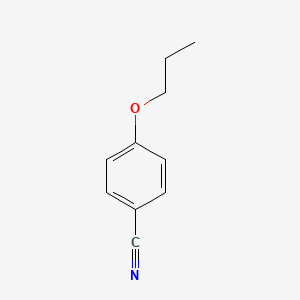

4-Propoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-propoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOPNUZYNSNYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314231 | |

| Record name | 4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-84-1 | |

| Record name | 60758-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Propoxybenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Propoxybenzonitrile (CAS No: 60758-84-1), a versatile aromatic nitrile with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines a detailed synthetic protocol, explores its current and potential applications, and provides essential safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction and Core Properties

This compound is an organic compound characterized by a benzene ring substituted with a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group at the para (1,4) position. The presence of both the electron-withdrawing nitrile group and the electron-donating propoxy group imparts a unique electronic profile to the molecule, making it a valuable intermediate in organic synthesis.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 60758-84-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2][3] |

| Appearance | White Solid | [4] |

| Boiling Point | 280.2 °C | [5] |

| Flash Point | 117.7 °C | [5] |

| Refractive Index | 1.515 | [5] |

| Storage | Sealed in a dry, room temperature environment. | [3] |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzonitrile acts as the nucleophile, attacking an n-propyl halide.

Underlying Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to inversion of stereochemistry if the carbon is chiral. For the synthesis of this compound, the key steps are:

-

Deprotonation of 4-hydroxybenzonitrile: A suitable base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzonitrile, forming a more nucleophilic phenoxide ion.

-

Nucleophilic attack: The resulting phenoxide ion attacks the primary carbon of an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide ion and forming the ether linkage.

The choice of a primary alkyl halide is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which would lead to the formation of propene.[2]

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

4-Hydroxybenzonitrile

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzonitrile spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure product as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Applications in Research and Development

While specific, high-profile applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of research and development, particularly in medicinal chemistry and materials science.

Role as a Pharmaceutical Intermediate

The benzonitrile moiety is a well-established pharmacophore in drug discovery.[9][10] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The propoxy group can modulate the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

It is plausible that this compound could serve as a key building block in the synthesis of more complex molecules with potential therapeutic activity. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.

Potential in Liquid Crystal Research

Alkoxybenzonitriles are a well-known class of compounds used in the formulation of liquid crystals.[11][12][13] The rigid benzonitrile core provides the necessary anisotropy, while the terminal alkoxy chain influences the mesophase behavior and transition temperatures. The length of the alkyl chain is a critical determinant of the liquid crystalline properties. While shorter-chain alkoxybenzonitriles (like methoxy and ethoxy) are common, the propoxy group in this compound could be used to fine-tune the properties of liquid crystal mixtures.

Safety and Handling

A specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of similar benzonitrile compounds, the following precautions should be taken.[14][15][16]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, the expected spectroscopic data can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show the following signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the propoxy group.

-

A sextet (or multiplet) for the methylene protons adjacent to the methyl group (-O-CH₂-CH₂ -CH₃).

-

A triplet for the methylene protons attached to the oxygen atom (-O-CH₂ -CH₂-CH₃).

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the three carbons of the propoxy group, the four distinct carbons of the benzene ring, and the carbon of the nitrile group.

IR Spectroscopy

The infrared spectrum of this compound would be characterized by several key absorption bands:[17][18]

-

A sharp, medium-intensity band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching vibrations of the aliphatic propoxy group just below 3000 cm⁻¹.

-

C-O-C stretching vibrations of the ether linkage in the fingerprint region.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

Conclusion

This compound is a valuable chemical entity with a range of potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and in the formulation of liquid crystals. Its synthesis via the Williamson ether reaction is a straightforward and scalable process. While detailed application-specific data is not yet abundant in the public domain, its structural features suggest it is a compound of interest for further research and development. As with any chemical, proper safety precautions should be observed during handling and use.

References

- 1. 4-ISOPROPYLBENZONITRILE CAS#: 13816-33-6 [m.chemicalbook.com]

- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. data.epo.org [data.epo.org]

- 10. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 18. mdpi.com [mdpi.com]

4-Propoxybenzonitrile molecular structure and weight

An In-depth Technical Guide to 4-Propoxybenzonitrile: Synthesis, Characterization, and Applications

This guide offers a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the molecule's structural and physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and discusses its applications as a versatile building block in modern chemistry.

This compound is an aromatic organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group at the para (1,4) positions. The presence of the ether linkage and the nitrile group makes it a valuable intermediate, offering multiple reaction sites for constructing more complex molecular architectures.

The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring. It can serve as a precursor to other important functional groups, such as amines or carboxylic acids, or act as a key hydrogen bond acceptor in interactions with biological targets. The propoxy group imparts increased lipophilicity compared to its hydroxyl precursor (4-cyanophenol), a property that is often modulated in drug design to improve cell membrane permeability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-n-Propoxybenzonitrile, 4-cyanophenyl propyl ether | [1] |

| CAS Number | 60758-84-1 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₁NO | [1][3][5] |

| Molecular Weight | 161.20 g/mol | [1][3][6] |

| Appearance | Low-melting solid | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, ethanol, and benzene. | Inferred from structure |

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable route for forming the ether bond. The synthesis involves the deprotonation of a phenol (4-cyanophenol) to form a nucleophilic phenoxide ion, which then attacks an alkyl halide (1-bromopropane).

Causality and Mechanistic Insight: The choice of this method is based on its efficiency and high yield for forming aryl ethers. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic proton of 4-cyanophenol, creating the 4-cyanophenoxide ion. This anion is a potent nucleophile. The primary alkyl halide, 1-bromopropane, is an excellent electrophile for the Sₙ2 reaction, as it is unhindered, minimizing the potential for competing elimination (E2) reactions. A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from a validated procedure for a similar Williamson ether synthesis.[7]

-

Reaction Assembly:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (0.10 mol, 11.91 g), anhydrous potassium carbonate (0.12 mol, 16.58 g), and acetone (200 mL).

-

Rationale: Potassium carbonate is an inexpensive and effective base for deprotonating the phenol. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. An excess of the base ensures complete formation of the phenoxide.

-

-

Addition of Alkyl Halide:

-

While stirring the suspension, add 1-bromopropane (0.11 mol, 13.53 g, 10.0 mL) dropwise to the flask.

-

Rationale: 1-Bromopropane is the primary alkyl halide that serves as the electrophile. Adding it dropwise helps to control any initial exotherm.

-

-

Reaction Under Reflux:

-

Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 4-6 hours with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the inorganic salts (K₂CO₃ and the KBr byproduct) by vacuum filtration and wash the solid cake with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Rationale: This step removes the bulk of the solvent and the insoluble inorganic materials.

-

-

Extraction and Washing:

-

Dissolve the resulting residue in a suitable organic solvent like benzene or ethyl acetate (approx. 150 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-cyanophenol, followed by water (2 x 50 mL) to remove residual base and salts.

-

Rationale: The basic wash deprotonates any remaining acidic 4-cyanophenol, making it soluble in the aqueous layer. The subsequent water wash removes any remaining water-soluble impurities.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product, typically a pale yellow oil or solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an n-hexane/ethyl ether mixture, to obtain this compound as colorless crystals.

-

Rationale: Drying with sodium sulfate removes trace amounts of water from the organic solvent. Recrystallization is a standard purification technique for solid compounds, yielding a high-purity final product.

-

Product Validation and Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹, the C-O-C ether linkage (asymmetric stretch) around 1250 cm⁻¹, and aromatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would confirm the presence of the propoxy group (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the O-CH₂) and the disubstituted aromatic ring (two doublets).

-

¹³C NMR would show the characteristic signal for the nitrile carbon, as well as distinct signals for the aromatic and aliphatic carbons.

-

-

Melting Point: A sharp melting point determination of the purified crystals would confirm the compound's purity.

Applications in Research and Drug Development

Benzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science.[1] Their utility stems from the electronic properties of the nitrile group and its ability to be transformed into other functional groups.[1] this compound serves as a valuable intermediate in these fields.[2]

-

Pharmaceutical Intermediates: The primary application of this compound is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The benzonitrile moiety is found in numerous drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The propoxy chain allows for the tuning of lipophilicity, a critical parameter for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

-

Functional Materials: Alkoxy-substituted benzonitriles are widely used in the synthesis of liquid crystals. The rigid benzonitrile core combined with the flexible alkyl ether chain is a common structural motif in molecules that exhibit mesophases.

-

Coupling Reactions: As a substituted aromatic compound, this compound can participate in various cross-coupling reactions to form more elaborate molecular structures, making it a versatile reagent in multi-step organic synthesis.[2]

While specific drugs derived directly from this compound are not broadly publicized, its role as a precursor is critical. The synthesis of novel chemical entities for screening in drug discovery programs often relies on the availability of such versatile and functionalized intermediates.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. 60758-84-1 | 4-n-Propoxybenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 60758-84-1 [sigmaaldrich.com]

- 5. 60758-84-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. 60758-84-1|this compound|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 4-Propoxybenzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 4-propoxybenzonitrile in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the physicochemical properties that govern the solubility of this and similar benzonitrile derivatives.

Introduction to this compound: A Molecule of Interest

This compound is an aromatic organic compound featuring a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group attached to a benzene ring. Benzonitrile derivatives are significant in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals.[1][2][3] The nitrile group can act as a hydrogen bond acceptor and is a bioisostere for various functional groups, making it a valuable moiety in drug design.[1] Understanding the solubility of this compound is crucial for its application in synthetic chemistry, formulation development, and various analytical techniques.[4]

The Physicochemical Basis of Solubility

The solubility of a compound in a particular solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[5] The overall polarity of a molecule is determined by the presence of polar functional groups and the overall molecular structure.

Key Factors Influencing Solubility:

-

Polarity: The nitrile group in this compound is polar due to the significant electronegativity difference between carbon and nitrogen. The propoxy group and the benzene ring, however, are predominantly nonpolar. The interplay of these structural features will dictate its solubility in various organic solvents.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility for this compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the intermolecular forces in the solid lattice.

-

Molecular Size: Larger molecules can be more difficult to solvate, which may lead to lower solubility.[7]

Predicting the Solubility Profile of this compound

Based on its molecular structure, we can predict the solubility behavior of this compound in different classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar character of the benzene ring and the propoxy chain, this compound is expected to have good solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess polarity and can engage in dipole-dipole interactions with the nitrile group, suggesting good solubility.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitrile group's nitrogen, which may contribute to solubility. However, the nonpolar portion of the molecule might limit its miscibility in highly polar protic solvents like water.

The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

Caption: Logical relationship of factors influencing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

A systematic approach is necessary to determine the solubility of this compound accurately. The following protocol outlines a standard "shake-flask" method, which is a reliable and widely used technique.[7]

Materials and Equipment:

-

This compound (solute)

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow:

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Standard experimental workflow for solubility testing.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot using a syringe filter to remove any suspended solid particles.

-

Quantification: Analyze the filtered solution using a suitable analytical method (e.g., HPLC, GC) to determine the concentration of dissolved this compound.

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

For comparative analysis, the determined solubility data should be organized in a clear and concise table.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |

| Nonpolar | Hexane | 0.1 | ||

| Toluene | 2.4 | |||

| Polar Aprotic | Dichloromethane | 3.1 | ||

| Acetone | 5.1 | |||

| Ethyl Acetate | 4.4 | |||

| Polar Protic | Methanol | 5.1 | ||

| Ethanol | 4.3 |

Note: This table is a template for recording experimental data. The polarity index values are approximate and can vary depending on the scale used.

Significance in Drug Discovery and Development

The solubility of a compound is a critical parameter in drug discovery and development.[4][9] Poor solubility can lead to low bioavailability and hinder the development of effective oral dosage forms. Understanding the solubility of intermediates like this compound is essential for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis to ensure that reactants are in the solution phase.

-

Purification: Choosing suitable solvent systems for crystallization and chromatography.

-

Formulation Development: Identifying potential excipients and vehicle systems for preclinical and clinical studies.

Conclusion

While specific quantitative solubility data for this compound requires experimental determination, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for accurate predictions of its behavior in various organic solvents. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain reliable solubility data, which is indispensable for the advancement of research and development in the pharmaceutical and chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chem.ws [chem.ws]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemrxiv.org [chemrxiv.org]

The Strategic Importance of the 4-Alkoxybenzonitrile Scaffold

An In-depth Technical Guide to the Synthesis and Applications of 4-Alkoxybenzonitriles

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, discovery, and application of 4-alkoxybenzonitriles. This molecular scaffold is a cornerstone in various scientific fields, from medicinal chemistry to materials science, owing to its unique electronic and structural properties. We will delve into the principal synthetic methodologies, explaining the causality behind experimental choices, and provide field-proven insights to ensure both technical accuracy and practical applicability.

The 4-alkoxybenzonitrile moiety is a privileged structure in modern chemistry. The interplay between the electron-donating alkoxy group (-OR) and the electron-withdrawing nitrile group (-CN) via para-aromatic conjugation imparts significant molecular polarity and specific intermolecular interaction capabilities.

-

In Drug Discovery: The nitrile group is a versatile functional handle and can act as a bioisostere for carboxylic acids or a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[1] The alkoxy group can be modulated to fine-tune lipophilicity, solubility, and metabolic stability, making this scaffold a key building block in the development of therapeutics for a range of diseases.[2][3]

-

In Materials Science: The rod-like shape and large dipole moment of many 4-alkoxybenzonitrile derivatives, such as 4'-octyloxy-4-biphenylcarbonitrile (8OCB), make them ideal components for liquid crystal displays (LCDs).[4][5] Their ability to self-assemble into ordered phases (nematic, smectic) upon thermal or electrical stimuli is fundamental to their application in optical electronics.[4][6][7]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 4-alkoxybenzonitriles can be approached through several robust methods. The choice of strategy is dictated by factors such as the availability of starting materials, desired scale, steric hindrance, and the presence of other functional groups.

Williamson Ether Synthesis: The Foundational Approach

This classical method remains one of the most direct and cost-effective routes, proceeding via an SN2 mechanism.[8][9] The reaction involves the deprotonation of 4-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile.[8][10]

Causality and Experimental Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, driving the reaction to completion.[9][10] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are easier to handle. The alkyl partner must be a good SN2 substrate; primary halides or sulfonates are ideal.[8][9] Tertiary halides will lead exclusively to elimination products, a common pitfall for inexperienced chemists.[9][10] Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation without impeding the nucleophilicity of the phenoxide.[10]

Experimental Protocol: Synthesis of 4-Propoxybenzonitrile

-

Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzonitrile (5.95 g, 50 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromopropane (6.76 g, 55 mmol) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Workflow for Williamson Ether Synthesis

Caption: General workflow for Williamson Ether Synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is employed when the starting material is an aryl halide activated by a strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group.[11][12] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[11][13]

Causality and Experimental Insight: This method is fundamentally different from the Williamson synthesis. Here, the aromatic ring is the electrophile. The presence of the EWG is non-negotiable; it is required to sufficiently lower the energy of the LUMO of the aryl ring and to stabilize the negative charge in the Meisenheimer complex.[11][12] Halides are common leaving groups, with fluoride being the most reactive (F > Cl > Br > I) due to its high electronegativity which facilitates the initial nucleophilic attack. The nucleophile is an alkoxide, generated from the corresponding alcohol and a base.

Experimental Protocol: Synthesis of 4-Methoxybenzonitrile from 4-Fluorobenzonitrile

-

Setup: In a 50 mL round-bottom flask, dissolve sodium methoxide (1.35 g, 25 mmol) in 20 mL of anhydrous methanol.

-

Addition: Add 4-fluorobenzonitrile (2.42 g, 20 mmol) to the solution.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.

-

Workup: After cooling to room temperature, carefully neutralize the mixture with 1 M HCl. Remove the methanol under reduced pressure.

-

Extraction: Add 30 mL of water to the residue and extract with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield 4-methoxybenzonitrile, which can be further purified by recrystallization or chromatography if necessary.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The Addition-Elimination mechanism of SNAr.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming ethers under mild conditions, particularly when dealing with sensitive substrates or secondary alcohols where SN2 reactions might be sluggish or lead to elimination.[14][15][16] It couples an alcohol with a mildly acidic pronucleophile (in this case, 4-hydroxybenzonitrile, pKa ≈ 7.9) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[15][17]

Causality and Experimental Insight: The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a key advantage for stereospecific synthesis.[14][17] The primary drawback is the stoichiometry, which generates triphenylphosphine oxide and a hydrazine byproduct that can complicate purification.[17] The choice of azodicarboxylate and solvent can be optimized to improve yields and ease of purification. Newer protocols have been developed to address the removal of byproducts.[14][16]

Experimental Protocol: Mitsunobu Synthesis of 4-(Cyclohexyloxy)benzonitrile

-

Setup: To an oven-dried flask under nitrogen, add 4-hydroxybenzonitrile (1.19 g, 10 mmol), cyclohexanol (1.20 g, 12 mmol), and triphenylphosphine (3.15 g, 12 mmol) in 50 mL of anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add diethyl azodicarboxylate (DEAD, 2.09 g, 12 mmol) dropwise over 20 minutes. An orange-red color may develop.

-

Reaction: Allow the reaction to warm to room temperature and stir for 18 hours.

-

Purification: Concentrate the reaction mixture in vacuo. The crude residue contains the product and byproducts (triphenylphosphine oxide, diethyl hydrazinedicarboxylate). Purify directly by column chromatography on silica gel to isolate the desired ether.

Mitsunobu Reaction Mechanistic Cycle

Caption: Key intermediates in the Mitsunobu reaction cycle.

Palladium-Catalyzed Cyanation

For constructing the benzonitrile moiety itself on a pre-existing alkoxy-aryl ring, modern cross-coupling methods are superior. Palladium-catalyzed cyanation allows for the conversion of aryl halides or triflates into aryl nitriles.[18] This approach offers excellent functional group tolerance.

Causality and Experimental Insight: The choice of cyanide source is a critical safety and reactivity consideration. While traditional sources like NaCN or KCN are effective, they are highly toxic. Safer, less-toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now commonly used.[19][20] The catalyst system (a palladium source like Pd₂(dba)₃ and a phosphine ligand like XantPhos or dppf) is crucial for an efficient catalytic cycle and preventing catalyst poisoning by the cyanide ion.[20][21]

Characterization and Data

The successful synthesis of 4-alkoxybenzonitriles is confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the presence of the alkoxy chain and the correct substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N stretch, providing definitive evidence of the nitrile group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Differential Scanning Calorimetry (DSC): For materials science applications, DSC is used to determine the temperatures of phase transitions (e.g., crystal to smectic, nematic to isotropic), which is critical for liquid crystal characterization.[22]

Table 1: Comparison of Synthetic Methodologies

| Feature | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Mitsunobu Reaction | Pd-Catalyzed Cyanation |

| Key Reactants | Phenol + Alkyl Halide | Activated Aryl Halide + Alkoxide | Phenol + Alcohol | Aryl Halide + Cyanide Source |

| Mechanism | SN2 | Addition-Elimination | Redox-Condensation | Reductive Elimination |

| Key Advantage | Cost-effective, simple | Utilizes different starting materials | Mild conditions, stereoinversion | High functional group tolerance |

| Key Limitation | Limited to good SN2 substrates | Requires activated aryl ring | Stoichiometric byproducts | Catalyst cost and sensitivity |

| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good | Good to Excellent |

Safety and Handling: A Trustworthy Protocol

Chemical synthesis, particularly involving cyanides, demands rigorous adherence to safety protocols. Trustworthiness in research begins with a safe laboratory environment.

Handling Cyanide-Containing Reagents: [23] The cyanide ion (CN⁻) is a potent, fast-acting toxin.[23] All manipulations involving solid cyanides (e.g., NaCN, KCN, Zn(CN)₂) or reactions that could generate hydrogen cyanide (HCN) gas must be performed in a certified chemical fume hood.[23][24][25]

-

Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and double-glove with nitrile gloves.[24][26]

-

Engineering Controls: Work exclusively in a well-ventilated fume hood. Never work alone when handling cyanides.[23][24][25]

-

Incompatible Materials: Store cyanides away from acids. Contact with acid will liberate highly toxic and flammable HCN gas.[23][24][25]

-

Waste Disposal: All cyanide-contaminated waste must be quenched (e.g., with bleach and base) according to institutional safety protocols and disposed of as hazardous waste.

References

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. learninglink.oup.com [learninglink.oup.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitsunobu Reaction [organic-chemistry.org]

- 17. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. - Division of Research Safety | Illinois [drs.illinois.edu]

- 24. lsuhsc.edu [lsuhsc.edu]

- 25. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 26. quora.com [quora.com]

Physical and chemical properties of 4-Propoxybenzonitrile

Abstract: This technical guide provides a comprehensive overview of 4-Propoxybenzonitrile, a versatile nitrile compound with significant applications in organic synthesis and medicinal chemistry. We delve into its core physicochemical properties, provide a detailed and validated protocol for its synthesis via the Williamson ether synthesis, outline robust methodologies for its spectroscopic characterization, discuss its chemical reactivity, and explore its relevance to drug development professionals. This document is intended for researchers, chemists, and scientists who require a deep technical understanding of this compound for laboratory and development purposes.

Introduction and Strategic Importance

This compound is an aromatic organic compound featuring a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group attached at the para position of a benzene ring. This unique structure, combining a polar, reactive nitrile with a moderately lipophilic ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules. In the context of drug discovery, the benzonitrile moiety is a known pharmacophore, and the alkoxy group allows for modulation of physicochemical properties such as lipophilicity (LogP) and metabolic stability.[1] Understanding the synthesis and properties of this molecule is crucial for its effective application in the development of novel therapeutics and advanced materials.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. The data presented below has been aggregated from various authoritative sources to provide a reliable reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | --INVALID-LINK--[2] |

| Molecular Weight | 161.20 g/mol | --INVALID-LINK--[2] |

| Appearance | Low-melting solid or colorless liquid | --INVALID-LINK--[2] |

| CAS Number | 60758-84-1 | --INVALID-LINK--[2] |

| Boiling Point | 88-90 °C at 5 mmHg | --INVALID-LINK--[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | General chemical knowledge |

Synthesis and Purification: A Validated Protocol

The most direct and widely used method for preparing this compound is the Williamson ether synthesis.[4][5][6] This Sₙ2 reaction provides a high-yield pathway from readily available starting materials: 4-hydroxybenzonitrile and a propyl halide.

Synthesis Principle: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] A base is used to deprotonate the weakly acidic phenol group of 4-hydroxybenzonitrile, forming a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of a primary alkyl halide (e.g., 1-bromopropane), displacing the halide and forming the ether bond.

Caption: General scheme of the Williamson ether synthesis for this compound.

Step-by-Step Experimental Protocol

This protocol is designed for robustness and scalability in a standard laboratory setting.

Materials:

-

4-Hydroxybenzonitrile

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous[7]

-

Diethyl ether

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).

-

Scientist's Insight: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but mild enough to prevent potential hydrolysis of the nitrile group, a side reaction that can occur with stronger bases like NaOH or KOH.[8] Anhydrous DMF is used as the solvent because it is polar and aprotic, which accelerates Sₙ2 reactions.[7][8]

-

-

Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF used). b. Extract the aqueous phase three times with diethyl ether. c. Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a pure, colorless oil or low-melting solid.[9]

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following sections detail the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is used to determine the structure by observing the chemical environment of the hydrogen atoms.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.9-7.6 ppm). The protons ortho to the propoxy group will be shifted upfield compared to the protons ortho to the electron-withdrawing nitrile group.

-

Propoxy Protons:

-

A triplet at ~4.0 ppm corresponding to the two protons on the carbon adjacent to the oxygen (-O-CH₂-).

-

A sextet (or multiplet) at ~1.8 ppm for the central methylene group (-CH₂-).

-

A triplet at ~1.0 ppm for the terminal methyl group (-CH₃).

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton.

-

Nitrile Carbon (-C≡N): A peak around 119 ppm.[10]

-

Aromatic Carbons: Four distinct signals in the aromatic region (~104-163 ppm). The carbon attached to the oxygen will be the most downfield shifted aromatic carbon, while the carbon attached to the nitrile group will also be distinct.[10]

-

Propoxy Carbons: Three signals in the aliphatic region: ~70 ppm (-O-CH₂-), ~22 ppm (-CH₂-), and ~10 ppm (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Nitrile Stretch (C≡N): A sharp, strong absorption band in the region of 2220-2230 cm⁻¹. This is a highly characteristic peak for nitriles.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C-O-C Ether Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 161.20) should be observed.

Caption: Logical workflow for the structural confirmation of this compound.

Chemical Reactivity and Stability

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle for further chemical transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-propoxybenzoic acid) or an amide (4-propoxybenzamide) intermediate.[11]

-

Reduction: The nitrile can be reduced to a primary amine (4-propoxybenzylamine) using reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Stability

This compound is a stable compound under standard laboratory conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group. It should be stored in a tightly closed container in a cool, dry place.[12]

Applications in Drug Development and Research

Alkoxybenzonitriles are important structural motifs in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The propoxy chain contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Several pharmaceuticals and clinical candidates contain the arylnitrile moiety.[1] For instance, substituted benzonitriles have been investigated as selective inhibitors of enzymes like aromatase for treating estrogen-dependent diseases.[1] While specific applications of this compound itself are proprietary to various research programs, its utility as a building block is clear. It allows for the introduction of a key pharmacophore that can be further elaborated, making it a compound of interest for professionals in drug discovery and process development.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Work in a well-ventilated area, preferably a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Toxicity: Nitriles as a class can be toxic. Avoid inhalation of vapors and ingestion.[13] In case of exposure, seek immediate medical attention.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[12][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and a straightforward, high-yield synthetic route. Its stable yet reactive nature, particularly the versatility of the nitrile group, makes it a strategic building block for organic synthesis. For researchers and drug development professionals, this compound offers a reliable starting point for creating more complex molecules with tailored properties for therapeutic applications. The protocols and data presented in this guide provide a solid foundation for the confident and effective use of this compound in a research and development setting.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 60758-84-1 [amp.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. jk-sci.com [jk-sci.com]

- 9. US2388506A - Purification of nitriles - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Authored by: Senior Application Scientist, Gemini Division

An In-depth Technical Guide to the Theoretical Investigation of 4-Propoxybenzonitrile: A Quantum Chemical Approach

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a molecule of interest in materials science and drug development. Leveraging the principles of quantum chemistry, specifically Density Functional Theory (DFT), this document outlines the essential computational protocols to elucidate the molecule's structural, vibrational, electronic, and nonlinear optical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of substituted benzonitrile derivatives.

Introduction: The Significance of this compound

Benzonitrile derivatives are a class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The introduction of various functional groups onto the benzene ring can significantly alter the molecule's physicochemical properties. This compound, with its electron-donating propoxy group (-O-CH₂CH₂CH₃) and electron-withdrawing nitrile group (-C≡N) in a para configuration, is an excellent candidate for exhibiting interesting electronic and nonlinear optical (NLO) properties.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive, and cost-effective means to explore the molecular landscape of such compounds.[1][2] By simulating the molecule's behavior at the quantum level, we can gain profound insights into its geometry, vibrational modes, electronic structure, and reactivity, thereby guiding experimental efforts and accelerating the design of novel materials.

The Computational Engine: Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to predict molecular properties with a favorable balance of accuracy and computational cost. DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of its electron density.

For the theoretical analysis of benzonitrile derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and well-validated choice.[1][2][3] This functional, in conjunction with a suitable basis set such as 6-311++G(d,p), provides a robust foundation for calculating a wide array of molecular properties.[1][3][4]

Experimental and Computational Workflow

The synergy between theoretical calculations and experimental validation is paramount. The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Caption: A typical workflow illustrating the interplay between theoretical calculations and experimental validation for the comprehensive study of this compound.

Molecular Geometry Optimization

The first and most crucial step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.

Protocol for Geometry Optimization:

-

Software: Utilize a quantum chemistry package like Gaussian.

-

Method: Employ the DFT method with the B3LYP functional.[2]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

-

Output Analysis: The optimized geometry provides the precise bond lengths and angles of this compound in its ground state.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.[1][5] These theoretical spectra can be directly compared with experimental data, providing a powerful validation of the computational method.

Protocol for Vibrational Analysis:

-

Input: Use the optimized geometry of this compound.

-

Calculation Type: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

-

Data Extraction: The output will contain the vibrational frequencies, IR intensities, and Raman activities.

-

Scaling: It is standard practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra.[1]

-

Assignment: The vibrational modes can be assigned to specific molecular motions (e.g., C-H stretch, C≡N stretch) using visualization software and by considering the Potential Energy Distribution (PED).[5]

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|---|

| C≡N stretch | ~2320 | ~2227 | High | High |

| C-H stretch (aromatic) | ~3100-3000 | ~2976-2880 | Medium | High |

| C-H stretch (aliphatic) | ~2980-2850 | ~2861-2736 | High | Medium |

| C-O stretch | ~1250 | ~1200 | High | Low |

| Benzene ring modes | ~1600-1400 | ~1536-1344 | Medium-High | Medium-High |

Note: The values presented are hypothetical and based on typical results for similar molecules.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining a molecule's chemical reactivity and electronic properties.[3][6] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[7][8] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.[7][8] A smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer.

Protocol for FMO Analysis:

-

Input: The optimized geometry of this compound.

-

Calculation: The HOMO and LUMO energies are standard outputs of the DFT calculation.

-

Visualization: The 3D distributions of the HOMO and LUMO can be plotted to visualize the regions of electron density involved in electronic transitions.

-

UV-Vis Prediction: The HOMO-LUMO gap can be used to predict the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) calculations.[9]

Caption: A schematic representation of the HOMO-LUMO energy gap, a key indicator of molecular reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule.[10] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions and chemical reactions. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons, while regions of positive potential (blue) signify a deficiency of electrons.

Protocol for MEP Analysis:

-

Input: The optimized geometry of this compound.

-

Calculation: The MEP is calculated from the electron density obtained through the DFT calculation.

-

Visualization: The MEP is typically plotted as a 3D surface mapped with a color spectrum.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the propoxy group, making them likely sites for electrophilic attack. The hydrogen atoms of the benzene ring and the propoxy group will likely exhibit positive potential.

Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron density between donor and acceptor groups, connected by a π-conjugated system, often exhibit large nonlinear optical (NLO) responses.[11] These materials are of great interest for applications in optoelectronics and photonics.[12] The NLO properties of a molecule are characterized by its polarizability (α) and first-order hyperpolarizability (β).

Protocol for NLO Property Calculation:

-

Input: The optimized geometry.

-

Calculation: A frequency-dependent NLO calculation is performed at the DFT level.

-

Data Analysis: The output provides the components of the polarizability and first-order hyperpolarizability tensors. The average values are then calculated.

Table 2: Predicted NLO Properties of this compound

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~4-5 D |

| Average Polarizability (α) | ~150-200 |

| First-Order Hyperpolarizability (β) | Significant, indicating NLO activity |

Note: The values are estimates based on trends in similar donor-acceptor substituted benzene rings.

Conclusion

The theoretical investigation of this compound using Density Functional Theory provides a comprehensive and detailed understanding of its molecular properties. This guide outlines a systematic approach, from geometry optimization to the prediction of spectroscopic and nonlinear optical properties. The insights gained from these computational studies are invaluable for guiding experimental work, interpreting results, and ultimately designing new molecules with tailored functionalities for applications in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. ijstr.org [ijstr.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Quantum chemical calculations for 4-Propoxybenzonitrile

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Propoxybenzonitrile

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and materials science, the ability to predict molecular properties with high fidelity is not merely an academic exercise; it is a critical component of rational design. This compound, a molecule featuring a polar nitrile group and a flexible alkoxy chain, represents a class of structures whose electronic and conformational behaviors are pivotal to their function. Understanding these characteristics at a quantum mechanical level allows researchers to predict reactivity, intermolecular interactions, and spectroscopic signatures before a single physical sample is synthesized.

This guide is structured to provide both a robust theoretical grounding and a practical, step-by-step workflow for performing quantum chemical calculations on this compound. It moves beyond a simple recitation of steps to elucidate the causality behind methodological choices—why a particular functional is chosen, the significance of the basis set, and how to validate the results. By integrating established theory with actionable protocols, this document serves as a comprehensive resource for scientists aiming to leverage computational chemistry as a predictive tool in their research endeavors.

Part 1: Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally determined by the chosen theoretical method and basis set.[1][2] These choices represent a trade-off between computational cost and accuracy.[3]

The Hierarchy of Methods: From Hartree-Fock to Correlated Approaches

Hartree-Fock (HF) Theory: As the foundational ab initio method, Hartree-Fock approximates the many-electron wavefunction as a single Slater determinant.[4] It treats each electron as moving in the average field of all other electrons, thus neglecting instantaneous electron-electron correlation. While computationally efficient, this omission can lead to inaccuracies, particularly for properties that depend heavily on electron correlation.[5]

Møller-Plesset (MP) Perturbation Theory: To reclaim the missing electron correlation, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory is one such approach that treats electron correlation as a perturbation to the HF solution.[6][7] The second-order correction, MP2, is widely used as it captures a significant portion of the correlation energy at a manageable computational cost, scaling as N^5 where N is the number of basis functions.[4][7] It provides a good balance of accuracy and cost for many organic systems.[3]

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and efficiency.[8] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy.[8][9] The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. For molecules like this compound, hybrid functionals such as B3LYP are exceptionally popular, as they mix a portion of exact HF exchange with DFT exchange and correlation, often yielding highly accurate geometries and molecular properties for organic molecules.[10]

References

- 1. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 2. [PDF] Basis Set Selection for Molecular Calculations | Semantic Scholar [semanticscholar.org]

- 3. downloads.wavefun.com [downloads.wavefun.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 7. Q-Chem 4.3 Userâs Manual : Møller-Plesset Perturbation Theory [manual.q-chem.com]

- 8. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

An In-depth Technical Guide to 4-Cyanophenyl Propyl Ether: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-cyanophenyl propyl ether, a promising yet under-explored building block for medicinal chemistry. While direct literature on this specific ether is scarce, this document, grounded in established chemical principles and data from analogous structures, offers a detailed projection of its synthesis, physicochemical properties, and potential as a valuable scaffold in drug development. We will delve into a proposed synthetic route via the Williamson ether synthesis, predict its spectroscopic characteristics, and explore the well-documented role of the cyanophenyl moiety as a critical pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities in their discovery pipelines.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics.[1] Bifunctional molecules, those possessing two distinct reactive or interactive moieties, are of particular interest as they offer versatile platforms for structural elaboration and targeted biological engagement. 4-Cyanophenyl propyl ether embodies this principle, integrating a reactive ether linkage with the electronically distinct and pharmacologically significant cyanophenyl group.

The ether functional group, while generally stable, provides a key point of structural diversity and can influence a molecule's conformational properties and solubility. The cyanophenyl group, on the other hand, is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[2][3] Its strong electron-withdrawing nature and ability to participate in hydrogen bonding and π-stacking interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[4][5] This guide will illuminate the potential of 4-cyanophenyl propyl ether as a readily accessible and highly valuable building block for the synthesis of next-generation therapeutics.

Proposed Synthesis of 4-Cyanophenyl Propyl Ether

The most direct and efficient route to unsymmetrical ethers like 4-cyanophenyl propyl ether is the Williamson ether synthesis.[6][7][8] This robust and versatile SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[9] For the synthesis of our target molecule, this translates to the reaction of 4-cyanophenoxide with a propyl halide.

Reagents and Rationale

| Reagent | Role | Rationale for Selection |

| 4-Hydroxybenzonitrile | Starting Material | Commercially available and provides the core cyanophenyl scaffold.[1][10][11][12] |

| Sodium Hydride (NaH) | Base | A strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium 4-cyanophenoxide in situ.[6] This ensures a high concentration of the nucleophile. |

| 1-Bromopropane | Alkylating Agent | A primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing E2 elimination pathway.[7] |

| N,N-Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively solvates the sodium cation, leaving the phenoxide nucleophile more reactive, thereby accelerating the SN2 reaction.[13] |

Experimental Workflow: Williamson Ether Synthesis

Detailed Protocol

-

Phenoxide Formation: To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of sodium 4-cyanophenoxide.

-

Alkylation: Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

-